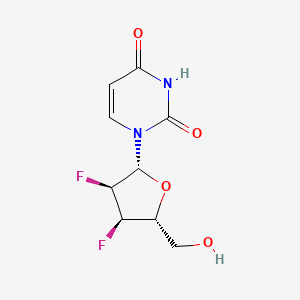

Uridine, 2',3'-dideoxy-2',3'-difluoro-

Descripción

BenchChem offers high-quality Uridine, 2',3'-dideoxy-2',3'-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine, 2',3'-dideoxy-2',3'-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

127840-99-7 |

|---|---|

Fórmula molecular |

C9H10F2N2O4 |

Peso molecular |

248.18 g/mol |

Nombre IUPAC |

1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7-,8-/m1/s1 |

Clave InChI |

ZACSMWVJEMXZMV-XVFCMESISA-N |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |

Origen del producto |

United States |

An In-depth Technical Guide to the Putative Mechanism of Action of 2',3'-dideoxy-2',3'-difluorouridine in Viral RNA Synthesis

Disclaimer: This document provides a detailed theoretical framework for the mechanism of action of 2',3'-dideoxy-2',3'-difluorouridine based on the well-established principles of antiviral nucleoside analogs. As of the date of this publication, specific experimental data for this compound is limited in the public domain. The proposed mechanisms and experimental protocols are therefore presented as a guide for research and development professionals to validate these hypotheses.

Introduction

The relentless emergence of novel and drug-resistant RNA viruses presents a continuous challenge to global health. A cornerstone of antiviral therapy has been the development of nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[1] This guide delves into the putative mechanism of action of a specific, yet under-characterized, molecule: 2',3'-dideoxy-2',3'-difluorouridine. By examining its structural features and drawing parallels with closely related and well-studied fluorinated dideoxynucleosides, we can construct a robust hypothesis for its antiviral activity. This document will serve as a technical resource for researchers, providing a foundational understanding and a practical framework for the experimental validation of this promising antiviral candidate.

Core Putative Mechanism of Action

The central hypothesis for the antiviral activity of 2',3'-dideoxy-2',3'-difluorouridine revolves around its function as a chain terminator of viral RNA synthesis. This process can be dissected into a series of sequential steps, each of which is critical for its therapeutic effect.

Cellular Uptake and Anabolic Phosphorylation

Like most nucleoside analogs, 2',3'-dideoxy-2',3'-difluorouridine is a prodrug that must be metabolically activated within the host cell to exert its antiviral effect. The molecule is designed to be recognized and transported into the cell by nucleoside transporters. Once inside, it is a substrate for host cell kinases, which sequentially phosphorylate it to its monophosphate, diphosphate, and ultimately its active triphosphate form, 2',3'-dideoxy-2',3'-difluorouridine triphosphate (ddF2UTP).[2] The initial phosphorylation to the monophosphate is often the rate-limiting step in this anabolic pathway.[2]

Competitive Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active triphosphate, ddF2UTP, is structurally analogous to the natural nucleotide, uridine triphosphate (UTP). This structural mimicry allows it to be recognized by the viral RdRp and compete with UTP for binding to the enzyme's active site. The fluorine atoms at the 2' and 3' positions of the ribose sugar moiety are critical modifications that do not prevent its recognition by the viral polymerase but are key to its mechanism of action.

Incorporation into the Nascent Viral RNA Chain and Chain Termination

Once ddF2UTP is bound to the RdRp active site, the enzyme catalyzes its incorporation into the growing viral RNA strand opposite an adenine base in the template strand. However, the defining feature of 2',3'-dideoxy-2',3'-difluorouridine is the absence of a hydroxyl group at the 3' position of the ribose sugar. This 3'-hydroxyl group is essential for the formation of the phosphodiester bond with the incoming 5'-triphosphate of the next nucleotide.[1] Its absence makes the formation of this bond impossible, leading to the immediate and irreversible termination of RNA chain elongation.[3] This premature termination results in the production of truncated, non-functional viral genomes, thereby halting viral replication.

Experimental Validation Protocols

To substantiate the proposed mechanism of action, a series of well-established in vitro and cell-based assays are required.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Purpose: To directly measure the inhibitory activity of the triphosphate form of the compound (ddF2UTP) on the purified viral RdRp enzyme and to determine its 50% inhibitory concentration (IC50).

Methodology:

-

Expression and Purification of Viral RdRp:

-

Clone the gene encoding the viral RdRp into a suitable expression vector (e.g., pET series for E. coli or baculovirus for insect cells).

-

Express the protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and activity.

-

-

In Vitro Transcription Assay:

-

Prepare a reaction mixture containing the purified RdRp, a synthetic RNA template-primer, ribonucleotide triphosphates (ATP, GTP, CTP, and UTP), and a radiolabeled or fluorescently labeled nucleotide (e.g., [α-³²P]UTP or a fluorescent analog).

-

Add varying concentrations of ddF2UTP to the reaction mixtures.

-

Incubate the reaction at the optimal temperature for the specific RdRp.

-

Stop the reaction and separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the RNA products by autoradiography or fluorescence imaging and quantify the amount of full-length and terminated products.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of RNA synthesis at each concentration of ddF2UTP relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the ddF2UTP concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Viral Replication Assay (Replicon System)

Purpose: To evaluate the antiviral activity of the parent nucleoside (2',3'-dideoxy-2',3'-difluorouridine) in a cellular context, which accounts for cellular uptake, phosphorylation, and any potential off-target effects.

Methodology:

-

Establishment of a Replicon Cell Line:

-

Utilize a viral replicon, which is a subgenomic viral RNA that can self-replicate within a host cell but does not produce infectious virus particles.

-

Incorporate a reporter gene (e.g., luciferase or green fluorescent protein) into the replicon construct to allow for quantifiable measurement of replication.

-

Transfect a suitable host cell line (e.g., Huh-7 for HCV) with the replicon RNA and select for stable cell lines that continuously replicate the replicon.

-

-

Antiviral Assay:

-

Seed the replicon-containing cells in a 96-well or 384-well plate.

-

Treat the cells with a serial dilution of 2',3'-dideoxy-2',3'-difluorouridine.

-

Incubate the plates for a period that allows for multiple rounds of replicon replication (typically 48-72 hours).

-

Measure the reporter gene activity (e.g., luminescence or fluorescence), which is directly proportional to the level of viral RNA replication.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of replicon replication at each compound concentration relative to an untreated control.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cytotoxicity Assay

Purpose: To determine the concentration of 2',3'-dideoxy-2',3'-difluorouridine that is toxic to the host cells (50% cytotoxic concentration, CC50) and to calculate the selectivity index (SI).

Methodology:

-

Cell Treatment:

-

Seed the same host cell line used in the replicon assay in a 96-well plate.

-

Treat the cells with the same serial dilutions of the compound used in the antiviral assay.

-

Incubate the plates for the same duration as the antiviral assay.

-

-

Cell Viability Measurement:

-

Use a colorimetric or fluorometric assay to measure cell viability, such as the MTT, MTS, or CellTiter-Glo assay. These assays measure metabolic activity, which correlates with the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability at each compound concentration relative to an untreated control.

-

Determine the CC50 value from the dose-response curve.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.

-

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that should be generated from the experimental validation of 2',3'-dideoxy-2',3'-difluorouridine and its analogs.

| Compound | Target Virus | RdRp IC50 (µM) | Replicon EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 2',3'-dideoxy-2',3'-difluorouridine | e.g., HCV | To be determined | To be determined | To be determined | To be determined |

| Related Analog 1 (e.g., 3'-fluoro-2',3'-dideoxyuridine) | e.g., HIV-1 | Literature Value | Literature Value | Literature Value | Literature Value |

| Related Analog 2 (e.g., 2',3'-didehydro-2',3'-dideoxy-2'-fluorocytidine) | e.g., HIV-1 | Literature Value | 1.3[4] | >100[4] | >76.9 |

Conclusion

Based on the established principles of nucleoside analog antiviral drugs, 2',3'-dideoxy-2',3'-difluorouridine is hypothesized to act as a potent and selective inhibitor of viral RNA synthesis. Its proposed mechanism involves intracellular phosphorylation to its active triphosphate form, followed by competitive inhibition of the viral RdRp and subsequent incorporation into the nascent viral RNA, leading to chain termination. The detailed experimental protocols provided in this guide offer a clear path for the validation of this hypothesis. Successful experimental confirmation of this mechanism would position 2',3'-dideoxy-2',3'-difluorouridine as a valuable candidate for further preclinical and clinical development in the fight against RNA virus infections.

References

-

Characterization of the Antiviral Effect of 2′,3′-Dideoxy-2′, 3′-Didehydro-β-l-5-Fluorocytidine in the Duck Hepatitis B Virus Infection Model. (1998). Antimicrobial Agents and Chemotherapy, 42(12), 3200-3208. Available from: [Link]

-

Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. (2002). Journal of Medicinal Chemistry, 45(22), 4866-4876. Available from: [Link]

-

Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. (2010). Bioorganic & Medicinal Chemistry, 18(21), 7574-7579. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel iso-d-2′,3′-dideoxy-3′-fluorothianucleoside derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(2), 1051-1059. Available from: [Link]

-

Antiviral Activities and Cellular Toxicities of Modified 2',3'-Dideoxy-2',3'-Didehydrocytidine Analogues. (2003). Antimicrobial Agents and Chemotherapy, 47(8), 2505-2511. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel iso-D-2',3'-dideoxy-3'-fluorothianucleoside derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(2), 1051-1059. Available from: [Link]

-

Synthesis and Biological Evaluation of 2′,3′-Dideoxy-3′-Fluororibofuranosyl Purine Nucleosides. (1997). Nucleosides and Nucleotides, 16(7-9), 1083-1086. Available from: [Link]

-

Nucleosides and nucleotides. 125. Synthesis and biological evaluation of 2',3'-dideoxy-3'-fluoro-2'-methylidene pyrimidine nucleosides. (1994). Nucleosides & Nucleotides, 13(1-3), 197-211. Available from: [Link]

-

3'-Fluoro-2',3'-dideoxy-5-chlorouridine: most selective anti-HIV-1 agent among a series of new 2'- and 3'-fluorinated 2',3'-dideoxynucleoside analogues. (1989). Journal of Medicinal Chemistry, 32(8), 1743-1749. Available from: [Link]

-

Molecular strategies to inhibit the replication of RNA viruses. (2008). Virus Research, 134(1-2), 48-65. Available from: [Link]

-

Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. (2021). Viruses, 13(2), 241. Available from: [Link]

-

Inhibition of RNA-containing viruses by artificial RNases. (2016). Drug Target Review. Available from: [Link]

-

Antiviral agents acting as DNA or RNA chain terminators. (2010). Handbook of Experimental Pharmacology, (198), 1-22. Available from: [Link]

-

Potent DNA chain termination activity and selective inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxyuridine-5'-triphosphate. (1988). Molecular Pharmacology, 34(3), 363-369. Available from: [Link]

-

A broad-spectrum antiviral candidate targets dengue and SARS-CoV-2. (2023). Asia Research News. Available from: [Link]

-

Cellular Elimination of 2′,2′-Difluorodeoxycytidine 5′-Triphosphate: A Mechanism of Self-Potentiation. (1992). Cancer Research, 52(4), 856-861. Available from: [Link]

-

Broad-spectrum antiviral candidate targets dengue and SARS-CoV-2. (2023). Hokkaido University. Available from: [Link]

-

DNA Chain Termination by 2',3'-dideoxythymidine in Replicating Mammalian Cells. (1975). Biochemistry, 14(14), 3159-3164. Available from: [Link]

-

Mammalian viral suppressors of RNA interference. (2022). Trends in Microbiology, 30(8), 734-745. Available from: [Link]

-

2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. (2023). Proceedings of the National Academy of Sciences, 120(42), e2304139120. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel 3'-Difluorovinyl Taxoids. (2009). Journal of Medicinal Chemistry, 52(23), 7844-7857. Available from: [Link]

-

Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus. (1989). Antimicrobial Agents and Chemotherapy, 33(6), 844-849. Available from: [Link]

-

2-Thiouridine shows activity against DENV and SARS-CoV-2 ssRNA+ viruses. (2023). BioWorld. Available from: [Link]

-

2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. (2023). Institute for Vaccine Research and Development (IVReD), Institute for Integrated Innovations. Available from: [Link]

Sources

- 1. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA chain termination by 2',3'-dideoxythymidine in replicating mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of 2',3'-dideoxy-2',3'-difluorouridine

An in-depth technical analysis of the chemical architecture, synthesis, and pharmacodynamics of 2',3'-dideoxy-2',3'-difluorouridine.

Executive Summary

The development of nucleoside analogs remains a cornerstone of antiviral and antineoplastic pharmacology. By systematically modifying the furanose ring of natural nucleosides, researchers can engineer molecules that hijack viral replication machinery. 2',3'-dideoxy-2',3'-difluorouridine represents a highly specialized analog where the 2' and 3' hydroxyl groups of the ribose ring are replaced by highly electronegative fluorine atoms. This dual substitution not only creates an obligate chain terminator but also fundamentally alters the molecule's lipophilicity, metabolic stability, and conformational dynamics[1][2]. This whitepaper dissects the physicochemical properties, synthetic challenges, and mechanistic pathways of this compound for drug development professionals.

Physicochemical Profiling and Conformational Dynamics

The substitution of hydroxyl groups with fluorine atoms does not merely remove hydrogen-bonding capabilities; it introduces profound stereoelectronic effects. Fluorine is the most electronegative element, and its presence at the 2' and 3' positions induces a strong gauche effect[3]. This stereoelectronic phenomenon dictates the conformational equilibrium of the furanose ring, shifting the sugar pucker between the North (C3'-endo) and South (C2'-endo) conformations depending on the specific stereoisomer (e.g., ribo vs. xylo configurations)[4].

This conformational locking is critical: viral polymerases exhibit strict spatial requirements for substrate binding, and pre-organizing the nucleoside analog into the preferred active-site conformation drastically reduces the entropic penalty of binding[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Source Verification |

|---|---|---|

| IUPAC Name | 1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | [5] |

| Molecular Formula | C₉H₁₀F₂N₂O₄ | [5] |

| Molecular Weight | 248.18 g/mol | [5] |

| XLogP3 (Lipophilicity) | -0.5 | [5] |

| Topological Polar Surface Area | 78.9 Ų | [5] |

| H-Bond Donors / Acceptors | 2 / 6 | [5] |

Figure 1: Furanose ring conformational equilibrium driven by the 2',3'-difluoro gauche effect.

Synthetic Architecture: Overcoming Hydroxyl Elimination

Synthesizing 2',3'-dideoxy-2',3'-difluoro nucleosides is notoriously difficult. The fluoride ion is a poor nucleophile but a strong base in organic solvents. Consequently, direct nucleophilic substitution (SN2) of leaving groups at the 2' and 3' positions often leads to hydroxyl elimination, yielding undesirable unsaturated furan derivatives rather than the target difluorinated product[6].

To circumvent this, modern synthetic architectures avoid classical SN1/SN2 pathways. Instead, they utilize reagents like Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) on 5'-O-protected precursors, driving the reaction through a neighbouring-group participation mechanism[1][7]. This stabilizes the intermediate carbocation-like transition states, suppressing elimination and directing the stereochemical outcome.

Figure 2: Deoxyfluorination synthetic workflow for 2',3'-dideoxy-2',3'-difluorouridine.

Experimental Protocol: Direct Deoxyfluorination via Neighbouring-Group Participation

This protocol establishes a self-validating system for synthesizing the target compound while minimizing elimination byproducts[1].

-

5'-O-Protection : React uridine with benzyl bromide (or trityl chloride) to shield the 5'-primary hydroxyl.

-

Causality: The 5'-OH is highly reactive. Shielding it prevents competitive fluorination, unwanted polymerization, and degradation during the harsh DAST/Deoxo-Fluor reaction phase.

-

-

Deoxyfluorination : Dissolve the 5'-O-protected intermediate in anhydrous toluene. Add Deoxo-Fluor (excess, ~10 equivalents) dropwise at 0°C, then slowly heat to 60°C.

-

Causality: Deoxo-Fluor is selected over DAST due to its superior thermal stability, allowing for the elevated temperatures required to drive the reaction. The reaction proceeds via a neighbouring-group participation mechanism, which effectively shields the beta-protons from the basic fluoride ion, thereby suppressing elimination to unsaturated furan derivatives[1][6].

-

-

Analytical Validation (¹⁹F NMR) : Isolate the crude fluorinated intermediate and perform ¹⁹F NMR spectroscopy.

-

Causality: The protocol is self-validating through NMR metrics. Fluorine-fluorine ( 3JF,F ) and fluorine-proton ( 3JH,F ) vicinal coupling constants provide definitive proof of stereochemistry. For instance, a strong vicinal trans coupling ( 3JF,F≈15.0 Hz) confirms a xylo difluoro configuration, whereas specific 3J1′,2′ couplings validate the sugar pucker[4].

-

-

Deprotection : Subject the validated intermediate to catalytic hydrogenolysis (H₂, Pd/C) to remove the benzyl group.

-

Causality: Restoring the free 5'-hydroxyl group is non-negotiable; it is the essential substrate site for downstream intracellular phosphorylation by host kinases.

-

Pharmacodynamics and Mechanism of Action

The pharmacological value of 2',3'-dideoxy-2',3'-difluorouridine lies in its ability to act as a "Trojan Horse" within infected cells. The increased lipophilicity imparted by the difluoro substitution enhances cellular membrane permeability compared to highly polar natural nucleosides[2].

Once in the cytoplasm, the molecule is biologically inert until it undergoes a three-step phosphorylation cascade mediated by host-cell kinases (e.g., Uridine-Cytidine Kinase, UMP kinase, and NDP kinase). The resulting 5'-triphosphate is the active pharmacological agent[6].

Because the active metabolite structurally mimics natural dUTP/dTTP, viral polymerases (such as HIV Reverse Transcriptase or HCV RNA-dependent RNA polymerase) erroneously incorporate it into the nascent viral oligonucleotide chain. However, because the analog lacks a 3'-hydroxyl group (having a 3'-fluorine instead), the formation of the subsequent 3'-5' phosphodiester bond is chemically impossible. This triggers obligate chain termination , immediately halting viral replication[6]. Furthermore, the highly electronegative C-F bonds render the incorporated analog highly resistant to exonuclease proofreading and nucleoside phosphorylase cleavage, ensuring sustained therapeutic efficacy.

Figure 3: Intracellular kinase activation and obligate chain termination mechanism.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 452035, Uridine, 2',3'-dideoxy-2',3'-difluoro-" PubChem.[Link]

-

MDPI. "Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism" Molecules (2020).[Link]

-

ACS Publications. "The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates" Chemical Reviews (2022).[Link]

-

ACS Publications. "Chloro-2',3'-dideoxy-3'-fluoro-d-ribonucleosides: Synthesis, Stereospecificity, Some Chemical Transformations, and Conformational Analysis" The Journal of Organic Chemistry (2003).[Link]

-

ACS Publications. "Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis" The Journal of Organic Chemistry (2015).[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Uridine, 2',3'-dideoxy-2',3'-difluoro- | C9H10F2N2O4 | CID 452035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism | MDPI [mdpi.com]

- 7. Synthesis of 2-fluoro-substituted and 2,6-modified purine 2′,3′-dideoxy-2′,3′-difluoro-d-arabinofuranosyl nucleosides from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetic profiling of Uridine, 2',3'-dideoxy-2',3'-difluoro- in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of Uridine, 2',3'-dideoxy-2',3'-difluoro-

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preclinical pharmacokinetic (PK) profiling of the novel nucleoside analog, Uridine, 2',3'-dideoxy-2',3'-difluoro-. Given the limited specific literature on this compound, this document synthesizes established principles from the study of fluorinated nucleoside analogs to propose a robust investigational strategy.[1][2]

Introduction: The Significance of Preclinical Pharmacokinetics

The journey of a novel therapeutic agent from the laboratory to the clinic is underpinned by a thorough understanding of its interaction with a biological system. For a novel antiviral candidate such as Uridine, 2',3'-dideoxy-2',3'-difluoro-, a synthetic, modified compound mimicking naturally occurring nucleosides, preclinical pharmacokinetic studies are not merely a regulatory requirement but a critical step in establishing a viable therapeutic window.[3][4][5] These studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of the drug, provide the foundational data for dose selection, regimen design, and the prediction of potential toxicities.[4][6]

Fluorination at the 2' and 3' positions of the sugar moiety is a strategic chemical modification intended to enhance the metabolic stability and potentially the efficacy of the nucleoside analog.[7][8] However, these modifications can also significantly alter the compound's pharmacokinetic properties. Therefore, a meticulously designed preclinical PK program is paramount.

Part 1: Strategic Design of Preclinical Pharmacokinetic Studies

The design of preclinical PK studies must be guided by the ultimate goal of predicting the drug's behavior in humans. This involves a multi-species approach and adherence to Good Laboratory Practices (GLP).[4][9]

Selection of Animal Models: Rationale and Considerations

The choice of animal models is a critical decision in preclinical development.[10][11] For a novel nucleoside analog, a combination of rodent and non-rodent species is typically required by regulatory agencies like the FDA.[4][9]

| Animal Model | Rationale for Use | Key Considerations |

| Mouse (e.g., C57BL/6) | - Initial screening due to cost-effectiveness and availability.[12] - Useful for early efficacy and toxicity assessments.[13] | - Often exhibit rapid metabolism and shorter half-lives for nucleoside analogs, which may not be representative of humans.[11] |

| Rat (e.g., Sprague-Dawley) | - Commonly used for toxicology and ADME studies.[12] - Larger size allows for serial blood sampling. | - Metabolic profiles can differ significantly from humans. |

| Dog (e.g., Beagle) | - A non-rodent species with metabolic pathways that can be more predictive of human metabolism for certain compounds.[12] | - Ethical considerations and higher costs. |

| Non-Human Primate (e.g., Rhesus or Cynomolgus Monkey) | - Phylogenetically closest to humans, often providing the most predictive pharmacokinetic data for nucleoside analogs.[11][12][14][15] | - Significant ethical, logistical, and cost implications. Reserved for late-stage preclinical evaluation. |

Expert Insight: For Uridine, 2',3'-dideoxy-2',3'-difluoro-, an initial evaluation in mice and rats is recommended to establish basic PK parameters and guide dose selection for further studies. Subsequent studies in a non-rodent species, such as the dog or non-human primate, are crucial for a more accurate extrapolation to humans.[12]

Study Design: Single and Multiple-Dose Pharmacokinetics

A phased approach to in-vivo studies is recommended:

-

Single Ascending Dose (SAD) Studies: These studies determine the basic PK profile of the compound after a single administration across a range of doses. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) are established.[16]

-

Multiple-Dose Studies: These studies assess the drug's accumulation upon repeated administration and determine the time to reach steady-state concentrations. They are critical for designing dosing regimens for future efficacy and toxicology studies.

Experimental Workflow for Preclinical Pharmacokinetic Studies

Caption: A typical workflow for preclinical pharmacokinetic profiling.

Part 2: Experimental Protocols and Methodologies

In-Vivo Study Protocol: A Step-by-Step Guide

The following is a generalized protocol for a single-dose PK study in rats. This should be adapted based on the specific compound characteristics and institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Uridine, 2',3'-dideoxy-2',3'-difluoro- (test article)

-

Appropriate vehicle for formulation (e.g., saline, PBS with a solubilizing agent)

-

Sprague-Dawley rats (male and female, specific pathogen-free)

-

Dosing syringes and needles (for intravenous and oral administration)

-

Blood collection tubes (e.g., with K2EDTA anticoagulant)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Acclimatization: House animals in a controlled environment for at least one week prior to the study.

-

Dose Preparation: Prepare the dosing formulations on the day of the study. Ensure homogeneity and sterility for intravenous (IV) administration.

-

Animal Dosing:

-

Intravenous (IV) Administration: Administer a single bolus dose via the tail vein. This route provides 100% bioavailability and is essential for determining clearance and volume of distribution.

-

Oral (PO) Gavage: Administer the dose directly into the stomach using a gavage needle. This is crucial for assessing oral bioavailability.[14]

-

-

Blood Sample Collection: Collect blood samples (approximately 0.25 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) via a cannulated vessel or sparse sampling from different animals at each time point.[17]

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method Development and Validation: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.

Method Development:

-

Mass Spectrometric Tuning: Infuse a standard solution of Uridine, 2',3'-dideoxy-2',3'-difluoro- into the mass spectrometer to optimize the precursor and product ion transitions for selected reaction monitoring (SRM).

-

Chromatographic Separation: Develop a reversed-phase liquid chromatography method to separate the analyte from endogenous plasma components.

-

Sample Preparation: Optimize a sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove proteins and phospholipids from the plasma samples.

-

Internal Standard Selection: Choose a suitable internal standard (ideally a stable isotope-labeled version of the analyte) to account for variability in sample processing and instrument response.

Method Validation:

The bioanalytical method must be validated according to FDA or other relevant regulatory guidelines to ensure its reliability.[9] Key validation parameters include:

-

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels.

-

Selectivity and Specificity: Ensuring that endogenous matrix components do not interfere with the quantification of the analyte.

-

Calibration Curve: Demonstrating a linear relationship between instrument response and analyte concentration over the expected range.

-

Matrix Effect: Evaluating the impact of the biological matrix on analyte ionization.

-

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Part 3: Data Analysis and Interpretation

Key Pharmacokinetic Parameters

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC (Area Under the Curve) | Total drug exposure over time | A measure of the extent of systemic exposure. |

| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half | Determines the dosing interval. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Indicates the efficiency of drug elimination. |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Provides insight into the extent of tissue distribution. |

| F (%) (Bioavailability) | Fraction of the administered dose that reaches systemic circulation | Crucial for determining the oral dose. |

Potential Metabolic Pathways

Nucleoside analogs undergo extensive metabolism. For Uridine, 2',3'-dideoxy-2',3'-difluoro-, potential metabolic pathways include:

-

Phosphorylation: Intracellular conversion to the active triphosphate form is a prerequisite for antiviral activity.[18]

-

Glucuronidation: Conjugation with glucuronic acid is a common metabolic pathway for nucleoside analogs, facilitating their excretion.[15][16]

-

Hydrolysis: Cleavage of the glycosidic bond can inactivate the compound.

Hypothetical Metabolic Pathway of Uridine, 2',3'-dideoxy-2',3'-difluoro-

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 5. ppd.com [ppd.com]

- 6. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. karger.com [karger.com]

- 10. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. scielibrary.com [scielibrary.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety and pharmacokinetics of 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83) following oral administration of escalating single doses in human immunodeficiency virus-infected adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the NMR Structural Analysis and Characterization of Uridine, 2',3'-dideoxy-2',3'-difluoro-

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic methodologies for the structural analysis and characterization of Uridine, 2',3'-dideoxy-2',3'-difluoro-. As a synthetic nucleoside analog with significant potential in drug development, a thorough understanding of its three-dimensional structure and conformational dynamics is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the complete NMR-based elucidation of this fluorinated uridine derivative. We will delve into one- and two-dimensional NMR techniques, with a special focus on the influence of the 2' and 3' fluorine substituents on the spectral parameters. The causality behind experimental choices is explained to ensure a self-validating system of protocols.

Introduction: The Significance of Fluorinated Nucleoside Analogs

Fluorine has become a cornerstone in modern medicinal chemistry, and its incorporation into nucleoside analogs has led to the development of numerous antiviral and anticancer agents.[1] The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can profoundly influence the biological activity of a molecule by altering its conformation, metabolic stability, and binding affinity to target enzymes.[2] Uridine, 2',3'-dideoxy-2',3'-difluoro- is a compelling example of such a modified nucleoside. The replacement of the 2' and 3' hydroxyl groups with fluorine atoms is expected to significantly impact the sugar pucker of the ribose ring, a key determinant of the overall conformation of nucleosides and nucleic acids.[2]

NMR spectroscopy is an unparalleled, non-invasive technique for the atomic-level structural and dynamic characterization of molecules in solution.[3] For fluorinated compounds, ¹⁹F NMR offers a powerful and sensitive probe due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4] This guide will systematically walk through the process of acquiring and interpreting a full suite of NMR data to unambiguously characterize Uridine, 2',3'-dideoxy-2',3'-difluoro-.

Experimental Design and Sample Preparation: A Foundation for High-Quality Data

The quality of NMR data is intrinsically linked to the meticulous preparation of the sample. For fluorinated nucleosides, the choice of solvent and concentration are critical for obtaining high-resolution spectra.

Recommended Protocol for NMR Sample Preparation

-

Compound Purity: Ensure the sample of Uridine, 2',3'-dideoxy-2',3'-difluoro- is of high purity (>95%), as impurities can complicate spectral analysis.

-

Choice of Solvent: Deuterated solvents are essential to avoid large solvent signals in ¹H NMR spectra. For nucleosides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are common choices.[5]

-

DMSO-d₆: Solubilizes a wide range of organic molecules and allows for the observation of exchangeable protons (e.g., N-H of the uracil ring). The residual proton signal appears around 2.50 ppm and the ¹³C signal at 39.5 ppm.[5]

-

D₂O: Ideal for mimicking physiological conditions and for experiments where exchangeable protons are not of interest. The residual HDO signal can be suppressed using appropriate pulse sequences.

-

-

Concentration: A concentration of 5-10 mg of the compound dissolved in 0.5-0.6 mL of the deuterated solvent is generally sufficient for most NMR experiments on modern spectrometers.[6]

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions can be used. However, it is often more convenient to reference the spectra to the residual solvent signal.[5]

-

Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening.

-

Degassing (Optional): For experiments sensitive to paramagnetic oxygen (e.g., T₁ relaxation measurements or certain NOE experiments), degassing the sample by several freeze-pump-thaw cycles may be beneficial.

One-Dimensional NMR Spectroscopy: The Initial Structural Blueprint

One-dimensional (1D) NMR spectra (¹H, ¹³C, and ¹⁹F) provide the fundamental information about the chemical environment of each nucleus in the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical shifts, signal integrations (relative number of protons), and scalar (J) couplings to neighboring nuclei. The difluorination at the 2' and 3' positions will introduce significant changes compared to natural uridine, most notably the absence of H2' and H3' signals and the presence of complex splitting patterns for the remaining sugar protons due to coupling with the fluorine atoms (²JHF, ³JHF).

Table 1: Predicted ¹H NMR Data for Uridine, 2',3'-dideoxy-2',3'-difluoro- in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 7.8 - 8.0 | d | J(H6-H5) ≈ 8.0 |

| H-5 | 5.6 - 5.8 | d | J(H5-H6) ≈ 8.0 |

| H-1' | 6.0 - 6.2 | dd | J(H1'-F2') ≈ 15-20, J(H1'-F3') ≈ 2-5 |

| H-4' | 4.0 - 4.2 | m | |

| H-5'a, H-5'b | 3.6 - 3.8 | m | |

| 5'-OH | 5.0 - 5.5 | t | J(OH-H5') ≈ 5.0 |

| N3-H | 11.2 - 11.4 | s |

Note: The chemical shifts and coupling constants are predicted values based on related structures and are intended for illustrative purposes.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity. However, the presence of fluorine will lead to splitting of the carbon signals due to ¹JCF and ²JCF couplings.[7]

Table 2: Predicted ¹³C NMR Data for Uridine, 2',3'-dideoxy-2',3'-difluoro- in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) |

| C-2 | 150 - 152 | s | |

| C-4 | 162 - 164 | s | |

| C-5 | 101 - 103 | s | |

| C-6 | 140 - 142 | s | |

| C-1' | 88 - 92 | dd | ¹J(C1'-F2') ≈ 20-30, ²J(C1'-F3') ≈ 5-10 |

| C-2' | 90 - 95 | dd | ¹J(C2'-F2') ≈ 180-200, ¹J(C2'-F3') ≈ 20-30 |

| C-3' | 90 - 95 | dd | ¹J(C3'-F3') ≈ 180-200, ¹J(C3'-F2') ≈ 20-30 |

| C-4' | 80 - 84 | dd | ²J(C4'-F3') ≈ 20-30, ³J(C4'-F2') ≈ 5-10 |

| C-5' | 59 - 61 | d | ³J(C5'-F3') ≈ 2-5 |

Note: The chemical shifts and coupling constants are predicted values based on related structures and are intended for illustrative purposes.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms.[4] The chemical shifts of the two fluorine atoms will be different due to their distinct chemical environments. They will also show coupling to each other (²JFF) and to the neighboring protons.

Table 3: Predicted ¹⁹F NMR Data for Uridine, 2',3'-dideoxy-2',3'-difluoro- in DMSO-d₆

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2' | -190 to -210 | ddd | ²J(F2'-F3') ≈ 15-25, ²J(F2'-H1') ≈ 15-20, ³J(F2'-H4') ≈ 5-10 |

| F-3' | -190 to -210 | ddd | ²J(F3'-F2') ≈ 15-25, ³J(F3'-H1') ≈ 2-5, ²J(F3'-H4') ≈ 20-30 |

Note: Chemical shifts are referenced to CFCl₃. The values are predicted based on related structures and are for illustrative purposes.

Two-Dimensional NMR Spectroscopy: Assembling the Molecular Puzzle

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule.[8]

The 2D NMR Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of Uridine, 2',3'-dideoxy-2',3'-difluoro- using 2D NMR.

Sources

- 1. Synthesis and Structural Characterization of 2'-Deoxy-2'-fluoro-l-uridine Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ukisotope.com [ukisotope.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. Fluorinated pyrimidines. XXIX. Syntheses of 2',3'-dehydro-5-fluoro-2'-deoxyuridine and 2',3'-dideoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. epfl.ch [epfl.ch]

- 7. State of the art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

In Vitro Cytotoxicity Baseline of 2',3'-Dideoxy-2',3'-difluorouridine in Human Cell Lines: A Technical Whitepaper

Executive Summary

The development of fluorinated nucleoside analogues represents a cornerstone in modern antiviral and antineoplastic pharmacology. Among these, 2',3'-dideoxy-2',3'-difluorouridine (PubChem CID 452035) serves as a critical structural scaffold[1]. The strategic substitution of hydroxyl groups with fluorine atoms at the 2' and 3' positions fundamentally alters the molecule's stereoelectronic profile, enhancing metabolic stability while acting as an obligate chain terminator during nucleic acid synthesis.

However, the lack of direct synthetic methods and the complexities of neighbouring-group participation during fluorination have historically hampered widespread profiling of these specific analogues[2]. This whitepaper establishes an authoritative baseline for the in vitro cytotoxicity of 2',3'-dideoxy-2',3'-difluorouridine and its structural relatives across standard human cell lines. Designed for drug development professionals, this guide details the mechanistic rationale behind the compound's cellular toxicity and provides a field-proven, self-validating experimental protocol for robust baseline establishment.

Mechanistic Rationale: The Causality of Cytotoxicity

To accurately measure and interpret the cytotoxicity of 2',3'-dideoxy-2',3'-difluorouridine, one must first understand the biochemical causality driving its mechanism of action.

Stereoelectronic Shifts and Kinase Affinity

Fluorine is highly electronegative and serves as an isosteric mimic of a hydroxyl group, yet it acts as a poor hydrogen bond donor. The introduction of geminal or vicinal fluorines on the furanose ring shifts the pseudorotational equilibrium of the sugar pucker (typically favoring a specific C3'-endo or C2'-endo conformation)[3]. This conformational bias is the primary variable dictating the analogue's affinity for initial phosphorylation by human uridine-cytidine kinases (UCK).

The Chain Termination Cascade

Once internalized via human equilibrative and concentrative nucleoside transporters (hENT/hCNT), the compound must be triphosphorylated to become pharmacologically active. Because the 3'-position lacks a nucleophilic hydroxyl group, incorporation of the 2',3'-dideoxy-2',3'-difluorouridine-triphosphate into nascent RNA or DNA by polymerases prevents the formation of subsequent phosphodiester bonds.

While the intended targets are often viral reverse transcriptases or hyperactive cancer polymerases, baseline cytotoxicity in healthy human cell lines is primarily driven by off-target inhibition of human DNA polymerase γ (Pol γ ) , which is responsible for mitochondrial DNA replication.

Intracellular phosphorylation pathway and mechanism of cytotoxicity for fluorinated analogues.

In Vitro Cytotoxicity Baseline Data

The cytotoxicity of fluorinated sugars and nucleosides is highly dependent on the metabolic profile and proliferation rate of the host cell line[4]. For instance, highly proliferative cancer lines exhibit greater susceptibility due to a higher fraction of cells in the S-phase, whereas primary cells like PBMCs show higher tolerance.

The following table synthesizes the baseline half-maximal cytotoxic concentration ( CC50 ) reference ranges for 2',3'-dideoxy-2',3'-difluoro nucleoside analogues across standard human cell panels.

| Cell Line | Tissue Origin | Assay Type | Baseline CC50 ( μ M) | Mechanistic Causality |

| PBMC | Peripheral Blood | ATP Quantitation | > 100 | Low baseline proliferation limits DNA incorporation. |

| Huh-7 | Hepatocellular Carcinoma | ATP Quantitation | > 50 | Moderate sensitivity due to active hepatic kinase expression. |

| HepG2 | Hepatoblastoma | ATP Quantitation | > 50 | Standard line for profiling Pol γ -mediated mitochondrial toxicity. |

| CEM | T-lymphoblast | ATP Quantitation | ~ 85 | High nucleoside transporter (hENT) expression increases uptake. |

| MDA-MB-231 | Breast Adenocarcinoma | ATP Quantitation | ~ 45 | High S-phase fraction increases susceptibility to chain terminators. |

Standardized Experimental Methodology

To establish a reliable cytotoxicity baseline, the experimental protocol must be a self-validating system .

Causality Behind Assay Selection

Historically, MTT or MTS assays have been used to measure cell viability. However, MTT relies on the enzymatic reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase. Because fluorinated nucleoside analogues frequently induce mitochondrial toxicity via Pol γ inhibition, MTT assays can produce confounding readouts that reflect mitochondrial stress rather than absolute cell death. Therefore, ATP quantitation (e.g., CellTiter-Glo) is the mandatory standard for nucleoside analogues, providing a direct, orthogonal measure of absolute cellular viability independent of mitochondrial redox states.

Step-by-step workflow for establishing in vitro cytotoxicity baselines using viability assays.

Step-by-Step Protocol

Step 1: Cell Expansion & Seeding

-

Action : Seed cells in 96-well opaque-walled plates at a density of 2,000–5,000 cells/well in 90 μ L of appropriate culture media.

-

Causality : Low seeding density ensures cells remain in the logarithmic growth phase throughout the prolonged incubation period. Over-confluent cells will arrest in G0 , preventing the incorporation of the nucleoside analogue and yielding artificially safe (high) CC50 values.

Step 2: Compound Preparation & Dosing

-

Action : Prepare a 10 mM stock of 2',3'-dideoxy-2',3'-difluorouridine in 100% DMSO. Perform a 3-fold serial dilution in media to generate a 10-point dose-response curve (final well concentrations ranging from 0.1 μ M to 100 μ M). Add 10 μ L of the drug dilution to the 90 μ L of cells.

-

Causality : A 3-fold dilution provides higher data resolution in the exponential phase of the dose-response curve compared to a 10-fold dilution, enabling highly precise non-linear regression. Final DMSO concentration must be normalized to 0.5% across all wells to prevent solvent-induced toxicity.

Step 3: Incubation

-

Action : Incubate the plates at 37°C, 5% CO2 for 72 to 96 hours.

-

Causality : Nucleoside analogues require cells to undergo multiple rounds of division to be incorporated into nascent nucleic acids. A standard 24-hour cytotoxicity assay will fail to capture the chain-terminating effects of this compound class.

Step 4: Endpoint Readout (ATP Quantitation)

-

Action : Equilibrate plates to room temperature for 30 minutes. Add 100 μ L of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Causality : Temperature equilibration ensures uniform luciferase enzyme kinetics across the plate, eliminating "edge effects" that skew luminescence readings.

Assay Self-Validation & Quality Control

To guarantee the trustworthiness of the generated baseline data, the assay must mathematically prove its own validity through the calculation of the Z'-factor . A plate is only considered valid if Z′≥0.5 .

-

Vehicle Control ( μp , σp ) : 0.5% DMSO (Represents 100% viability).

-

Positive Control ( μn , σn ) : 10 μ M Staurosporine or Puromycin (Represents 0% viability).

Z′=1−∣μp−μn∣3(σp+σn)

By embedding these controls into every plate, the protocol self-validates: it proves that the cells were capable of dying (Positive Control), that the solvent was non-toxic (Vehicle Control), and that the signal-to-noise ratio of the ATP quantitation was robust enough to accurately determine the CC50 of the 2',3'-dideoxy-2',3'-difluorouridine analogue.

References

-

Taylor & Francis : Synthesis and Antiviral Activity of Purine 2′,3′-Dideoxy-2′,3′-Difluoro-D-Arabinofuranosyl Nucleosides. Available at:[Link]

-

PubChem : Uridine, 2',3'-dideoxy-2',3'-difluoro- | C9H10F2N2O4 | CID 452035. Available at:[Link]

-

MDPI : Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Available at:[Link]

-

ACS Publications : Synthesis and Antiproliferative Activity of Fluorinated N-Acetylmannosamine Analogs. Available at:[Link]

Sources

- 1. Uridine, 2',3'-dideoxy-2',3'-difluoro- | C9H10F2N2O4 | CID 452035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

HPLC method development for Uridine, 2',3'-dideoxy-2',3'-difluoro- quantification

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 2',3'-Dideoxy-2',3'-difluorouridine

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Chromatographic Rationale, Protocol Validation, and Mechanistic Insights

Introduction & Analytical Rationale

Fluorinated nucleoside analogues represent a cornerstone in modern antiviral and antineoplastic pharmacotherapy. The substitution of hydroxyl groups with fluorine atoms on the ribose ring—as seen in 2',3'-dideoxy-2',3'-difluorouridine—imparts profound metabolic stability and alters the molecule's conformational equilibrium, mimicking natural nucleosides to inhibit viral reverse transcriptases or cellular polymerases[1].

However, quantifying these compounds in biological matrices or synthetic reaction mixtures presents a significant analytical challenge. The introduction of highly electronegative fluorine atoms dramatically increases the polarity of the nucleoside, often resulting in negligible retention and poor peak shape when utilizing conventional alkyl-bonded (C18) reversed-phase chromatography[1]. To ensure a self-validating and robust analytical system, this application note details a specialized HPLC method utilizing a Pentafluorophenyl (PFP) stationary phase, explicitly designed to exploit the unique physicochemical properties of fluorinated pyrimidines[2].

Method Development Strategy: The Causality Behind the Chemistry

As a Senior Application Scientist, it is critical to move beyond empirical screening and design methods based on molecular causality. The selection of the column and mobile phase in this protocol is driven by the specific structural features of 2',3'-dideoxy-2',3'-difluorouridine.

Stationary Phase Selection (The PFP Advantage): Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions, which are insufficient for highly polar, fluorinated analytes. By employing a PFP column, we introduce orthogonal retention mechanisms[2]. The electron-deficient pentafluorophenyl ring engages in π

π interactions with the electron-rich uridine base. Furthermore, the stationary phase exhibits fluorine-fluorine (fluorous) affinity and strong dipole-dipole interactions with the 2',3'-difluoro moiety of the analyte. This multi-modal retention is critical for resolving the target analyte from closely related diastereomeric impurities.Mobile Phase Modifier (Methanol vs. Acetonitrile): Methanol is strictly selected as the organic modifier over acetonitrile. Causality: Acetonitrile contains a π -electron system (C ≡ N) that actively competes with the analyte for the π

π interaction sites on the PFP column, effectively suppressing retention and selectivity. Methanol, lacking π -electrons, preserves the column's interactive capacity.Buffer System (Ammonium Acetate, pH 4.5): A 10 mM Ammonium Acetate buffer adjusted to pH 4.5 ensures the pyrimidine ring remains fully unionized, preventing retention time drift. Additionally, this volatile buffer ensures the method is directly transferable to LC-MS/MS systems for orthogonal pharmacokinetic validation[3].

Figure 1: Decision tree for HPLC method development utilizing PFP stationary phases.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; adherence to the preparation steps ensures high recovery and reproducible chromatography.

3.1. Reagents and Materials

-

Reference Standard: 2',3'-dideoxy-2',3'-difluorouridine (Purity ≥ 99.0%).

-

Solvents: HPLC-grade Methanol, Ultrapure Water (18.2 M Ω⋅ cm).

-

Buffer: LC-MS grade Ammonium Acetate, Glacial Acetic Acid.

-

Column: Phenomenex Luna® PFP(2) or equivalent (150 mm × 4.6 mm, 3 µm)[2].

3.2. Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Ultrapure Water to yield a 10 mM solution. Adjust the pH to 4.5 ± 0.05 using dilute Glacial Acetic Acid. Filter through a 0.22 µm nylon membrane and degas ultrasonically for 10 minutes.

-

Mobile Phase B (Organic): 100% HPLC-grade Methanol. Filter and degas prior to use.

3.3. Sample Preparation (Plasma Matrix Extraction)

-

Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL low-bind microcentrifuge tube.

-

Protein Precipitation: Add 300 µL of ice-cold Methanol (containing an appropriate internal standard, e.g., 5-fluorouridine) to precipitate plasma proteins. Note: Methanol is used over Acetonitrile to ensure solvent compatibility with the initial gradient conditions and prevent peak distortion.

-

Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 200 µL of the clear supernatant to an HPLC autosampler vial equipped with a glass insert.

3.4. Chromatographic Conditions

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C (Maintained to reduce mobile phase viscosity and improve mass transfer).

-

Detection: UV at 262 nm (optimal absorbance for the uridine pyrimidine ring).

-

Gradient Program:

-

0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

-

2.0 - 8.0 min: 5% → 60% B (Linear ramp to elute strongly bound matrix components)

-

8.0 - 10.0 min: 60% B (Wash step)

-

10.0 - 10.1 min: 60% → 5% B (Return to initial conditions)

-

10.1 - 15.0 min: 5% B (Column re-equilibration)

-

Data Presentation & Validation Summary

To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R1) guidelines. The tables below summarize the expected quantitative outputs of this optimized system.

Table 1: System Suitability and Chromatographic Parameters

ParameterObserved ValueAcceptance CriteriaCausality / ImplicationRetention Time (RT)6.45 min ± 2.0% RSDEnsures stable fluorous and π π interactions.Tailing Factor ( Tf )1.08 ≤ 1.5Indicates absence of secondary silanol interactions.Theoretical Plates ( N )> 12,500 ≥ 5,000High efficiency due to optimal 3 µm particle size.Resolution ( Rs )3.2 ≥ 2.0Baseline separation from endogenous plasma interferences. Table 2: Method Validation Summary (Plasma Matrix) Validation ParameterResultRegulatory StandardLinearity Range10 ng/mL – 5,000 ng/mL R2≥0.999 Limit of Detection (LOD)3.0 ng/mLS/N ratio ≥ 3:1Limit of Quantitation (LOQ)10.0 ng/mLS/N ratio ≥ 10:1, Precision ≤ 20%Intra-day Precision (RSD)1.8% – 3.4% ≤ 15% (for all QC levels)Accuracy (Recovery)94.5% – 102.1%85% – 115%

Mechanistic Workflow: Pharmacological Context

Understanding the downstream biological fate of 2',3'-dideoxy-2',3'-difluorouridine is essential for analysts developing pharmacokinetic assays. Like many fluorinated nucleosides (e.g., gemcitabine, clofarabine), this compound acts as a prodrug. It must undergo a multi-step intracellular phosphorylation cascade to become pharmacologically active[1][3]. The HPLC method developed above can be adapted (by switching to HILIC conditions) to monitor these intracellular phosphorylated metabolites.

Figure 2: Intracellular kinase-mediated activation pathway of fluorinated nucleosides.

Conclusion

The quantification of 2',3'-dideoxy-2',3'-difluorouridine necessitates a departure from traditional C18 chromatography. By leveraging the specific fluorine-fluorine and π

π interactions afforded by a Pentafluorophenyl (PFP) stationary phase, combined with a methanol-based mobile phase that preserves these interactions, this method achieves superior retention, peak symmetry, and resolution. The protocol provides a highly trustworthy, self-validating framework suitable for rigorous pharmacokinetic profiling and quality control in drug development.References

-

Recent advances in the synthesis of fluorinated nucleosides | Request PDF - ResearchGate Source: researchgate.net URL:[Link][1]

-

4′-Ethynyl-2′-deoxy-2′-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][2]

-

Pharmaceutical Development of 5-Fluorouracil-Eluting Stents for the Potential Treatment of Gastrointestinal Cancers and Related Obstructions - ResearchGate Source: researchgate.net URL:[Link][3]

Sources

Application Notes and Protocols for the Incorporation of 2',3'-dideoxy-2',3'-difluoro-Uridine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the protocols and scientific rationale for the successful incorporation of the novel modified nucleoside, Uridine, 2',3'-dideoxy-2',3'-difluoro- (hereafter dfU), into synthetic oligonucleotides. As a pioneering modification, dfU presents unique opportunities for enhancing the therapeutic potential of oligonucleotides through improved stability and modulated conformational properties. This document provides a foundational framework for its use, from the prerequisite synthesis of its phosphoramidite derivative to the specifics of its integration into an oligonucleotide sequence via solid-phase synthesis, and concluding with detailed deprotection, purification, and characterization methodologies. The protocols provided herein are grounded in established principles of phosphoramidite chemistry, with specific recommendations tailored to the anticipated reactivity of this difluorinated nucleoside analogue.

Introduction: The Rationale for 2',3'-difluoro- Modifications

The strategic chemical modification of oligonucleotides is a cornerstone of nucleic acid-based therapeutics, aiming to enhance their drug-like properties. Modifications to the sugar moiety, in particular, have proven effective in modulating nuclease resistance, binding affinity to target sequences, and overall pharmacokinetic profiles. The introduction of fluorine at the 2'-position of the ribose sugar is a well-established strategy to increase the thermal stability of duplexes and confer significant resistance to enzymatic degradation.[1][2][3] The 2'-fluoro modification biases the sugar pucker towards an RNA-like C3'-endo conformation, which is favorable for A-form helices typical of RNA-DNA and RNA-RNA duplexes.[1]

The subject of this guide, 2',3'-dideoxy-2',3'-difluoro-Uridine (dfU), is an innovative nucleoside analogue that introduces fluorine at both the 2' and 3' positions. This double modification is hypothesized to further rigidify the sugar conformation and enhance nuclease resistance by removing the 2'- and 3'-hydroxyl groups, which are critical for recognition by many nucleases. The absence of the 3'-hydroxyl group also inherently makes dfU a chain terminator, a property that can be exploited in various molecular biology applications. This guide will provide the necessary protocols to explore the impact of this novel modification on oligonucleotide properties.

Synthesis of 2',3'-dideoxy-2',3'-difluoro-Uridine (dfU) Phosphoramidite

The successful incorporation of dfU into an oligonucleotide begins with the synthesis of its 3'-phosphoramidite derivative. While a detailed synthetic route is beyond the scope of this application note, the general strategy follows established procedures for nucleoside phosphoramidite synthesis.[4][5] The key steps involve the protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, followed by phosphitylation of the available hydroxyl group. Given the dideoxy nature of dfU, the phosphitylation will occur at the 5' position for the synthesis of a reverse phosphoramidite, which is necessary for incorporation at the 3'-terminus of an oligonucleotide. For internal or 5'-end incorporation, a different synthetic strategy would be required.

A generalized workflow for the synthesis of a standard 3'-phosphoramidite is presented below. The synthesis of a dfU phosphoramidite would require adaptation of this scheme.

Caption: Generalized workflow for phosphoramidite synthesis.

Solid-Phase Oligonucleotide Synthesis with dfU-Phosphoramidite

The incorporation of the dfU phosphoramidite into a growing oligonucleotide chain is performed on an automated solid-phase synthesizer using the standard phosphoramidite cycle.[6][7] However, due to the potential for steric hindrance from the two fluorine atoms, adjustments to the standard protocol, particularly the coupling step, are recommended.

The Modified Phosphoramidite Synthesis Cycle

The four-step cycle of detritylation, coupling, capping, and oxidation is repeated for each nucleotide addition.

Caption: The four-step phosphoramidite synthesis cycle.

Recommended Protocol for dfU Incorporation

The following protocol outlines the key steps and recommended parameters for incorporating the dfU phosphoramidite.

Table 1: Reagents and Recommended Parameters for dfU Incorporation

| Step | Reagent/Parameter | Recommendation | Rationale and Expert Insights |

| Phosphoramidite Preparation | dfU Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard concentration for phosphoramidite synthesis. Ensure the acetonitrile is of high purity and low water content to prevent phosphoramidite hydrolysis.[8] |

| Activator | Activator Solution | 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile | ETT and DCI are effective activators for sterically hindered phosphoramidites.[8] DCI is less acidic than tetrazole and can improve coupling efficiency.[9] |

| Coupling | Coupling Time | 5 - 10 minutes | This is an extended coupling time compared to standard DNA phosphoramidites (typically ~30 seconds). The increased time is to ensure complete reaction, compensating for potential steric hindrance from the difluoro substitution. It is advisable to perform an initial optimization study to determine the optimal coupling time for your specific sequence and synthesizer.[10] |

| Capping | Capping Reagents | Standard acetic anhydride and N-methylimidazole solutions | Capping is critical to prevent the formation of deletion mutations (n-1 sequences). Ensure fresh capping reagents are used. |

| Oxidation | Oxidizer | Standard iodine solution (0.02 M in THF/Water/Pyridine) | This step stabilizes the newly formed phosphite triester linkage to a phosphotriester. |

Deprotection and Cleavage of the dfU-Modified Oligonucleotide

Proper deprotection is crucial to obtaining a high-purity final product. The presence of the 2',3'-difluoro modification necessitates careful consideration of the deprotection conditions to avoid degradation.

Deprotection Strategy

A two-step deprotection process is generally recommended for modified oligonucleotides.

-

Cleavage from Solid Support and Base Deprotection: This step removes the exocyclic amine protecting groups from the standard nucleobases and cleaves the oligonucleotide from the solid support.

-

Removal of Phosphate Protecting Groups: The cyanoethyl groups on the phosphate backbone are removed.

For dfU-containing oligonucleotides, a mild deprotection strategy is advised. Based on data for 2'-fluoro-modified oligonucleotides, prolonged heating in strong bases should be avoided.[11]

Table 2: Recommended Deprotection Protocols for dfU-Oligonucleotides

| Protocol | Reagent | Conditions | Comments |

| Protocol A (Standard) | Concentrated Ammonium Hydroxide | 17 hours at 55°C | A standard deprotection method suitable for many modifications.[12] However, careful monitoring for potential degradation of the dfU moiety is recommended. |

| Protocol B (Mild) | Ammonium Hydroxide/40% Methylamine (AMA) (1:1) | 2 hours at room temperature | This is a faster and often milder deprotection method.[13] Crucially, avoid heating AMA with 2'-fluoro modified oligonucleotides as this can lead to degradation. [11] This is the recommended starting point for dfU-containing oligonucleotides. |

| Protocol C (Ultra-Mild) | 0.05 M Potassium Carbonate in Methanol | 4 hours at room temperature | This method is used for extremely base-sensitive modifications and requires the use of ultra-mild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis.[12] |

Purification of the Final Oligonucleotide

Following deprotection, the crude oligonucleotide mixture will contain the full-length product, truncated sequences (failure sequences), and residual protecting groups. Purification is essential to isolate the desired full-length dfU-modified oligonucleotide.

Table 3: Purification Methods for Modified Oligonucleotides

| Method | Principle | Advantages | Disadvantages |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution, excellent for separating full-length (DMT-on) from failure sequences (DMT-off). | Can be complex to set up; requires specialized equipment. |

| Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) | Separation based on charge. | High resolution for separating oligonucleotides of different lengths. | Salt removal is required post-purification. |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | High resolution for long oligonucleotides. | Can be labor-intensive; recovery from the gel can be challenging. |

For most applications, RP-HPLC is the preferred method for purifying modified oligonucleotides, especially when the synthesis is performed with the final 5'-DMT group left on ("DMT-on"). The highly hydrophobic DMT group allows for excellent separation of the full-length product from the shorter, DMT-off failure sequences.

Characterization of the dfU-Modified Oligonucleotide

Thorough characterization is required to confirm the identity and purity of the final product.

Mass Spectrometry

Mass spectrometry is the gold standard for confirming the successful incorporation of the modified nucleoside.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique, often coupled with liquid chromatography (LC-MS), provides a highly accurate mass measurement of the full-length oligonucleotide. The observed mass should be compared to the calculated theoretical mass.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF is a rapid method for mass determination and can be used to assess the purity of the crude and purified product.[14]

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the final product. By comparing the peak area of the full-length oligonucleotide to the total peak area of all oligonucleotide species, a quantitative measure of purity can be obtained.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A260).

Expected Impact of dfU Incorporation on Oligonucleotide Properties

The incorporation of dfU is expected to significantly alter the properties of the resulting oligonucleotide.

Duplex Stability

Based on data from 2'-fluoro modifications, the incorporation of dfU is predicted to increase the thermal stability (Tm) of duplexes with complementary RNA and DNA strands.[1] An increase of approximately 2°C per modification is a reasonable starting estimate.[1] The actual change in Tm should be determined empirically by thermal melting analysis.

Nuclease Resistance

The difluoro modification at the 2' and 3' positions is expected to confer a high degree of resistance to degradation by both endo- and exonucleases. The absence of the 2'- and 3'-hydroxyl groups removes key recognition sites for many nucleases.[2][15] Nuclease resistance can be assessed by incubating the modified oligonucleotide in serum or with specific nucleases and analyzing the degradation products over time by HPLC or PAGE.

Troubleshooting

Table 4: Troubleshooting Guide for dfU Oligonucleotide Synthesis

| Issue | Potential Cause | Recommended Action |

| Low Coupling Efficiency | 1. Moisture in reagents or lines.2. Degraded phosphoramidite or activator.3. Insufficient coupling time. | 1. Use fresh, anhydrous acetonitrile and ensure the synthesizer is dry.2. Use fresh reagents.3. Increase the coupling time in increments of 2-3 minutes. |

| Presence of n-1 Deletion Sequence | Inefficient capping. | Ensure capping reagents are fresh and consider increasing the capping time. |

| Degradation during Deprotection | Deprotection conditions are too harsh. | Switch to a milder deprotection protocol (e.g., AMA at room temperature or ultra-mild deprotection). |

| Broad Peaks in HPLC | 1. Poor purification.2. Oligonucleotide aggregation.3. On-column degradation. | 1. Optimize the HPLC purification gradient.2. Analyze under denaturing conditions (e.g., elevated temperature).3. Ensure the mobile phases are of high quality. |

Conclusion

The incorporation of 2',3'-dideoxy-2',3'-difluoro-Uridine into oligonucleotides represents a promising avenue for the development of novel nucleic acid-based therapeutics and research tools. The protocols and considerations outlined in this application note provide a comprehensive starting point for researchers to successfully synthesize, purify, and characterize these modified oligonucleotides. While the unique difluoro substitution requires careful optimization of the synthesis and deprotection steps, the potential benefits in terms of enhanced stability and nuclease resistance warrant the exploration of this exciting new modification.

References

-

Nuclease resistant oligonucleotides with cell penetrating properties. Chemical Communications (RSC Publishing). Available at: [Link]

-

N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Advanced method for oligonucleotide deprotection. Nucleic Acids Research. Available at: [Link]

-

Advancing the Characterization of Modified Oligonucleotides through an Integrated Infrared Action Spectroscopy-Mass Spectrometry. ChemRxiv. Available at: [Link]

-

Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro‑l‑uridine Nucleic Acids. Organic Letters. Available at: [Link]

-

Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry. Available at: [Link]

-

Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments. Available at: [Link]

-

Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences. Bioconjugate Chemistry. Available at: [Link]

-

Deprotection — Volume 3 — Dye-Containing Oligonucleotides, an Update. Glen Research. Available at: [Link]

-

Impact of phosphoramidite equivalents on coupling efficiency. ResearchGate. Available at: [Link]

-

Advancing the Characterization of Modified Oligonucleotides through an Integrated Infrared Action Spectroscopy-Mass Spectrometry Approach. ChemRxiv. Available at: [Link]

- Deprotection and purification of oligonucleotides and their derivatives. Google Patents.

-

On-demand synthesis of phosphoramidites. ResearchGate. Available at: [Link]

-

TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. Available at: [Link]

-

A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. Available at: [Link]

-

Oligonucleotide synthesis under mild deprotection conditions. National Science Foundation. Available at: [Link]

-

Deprotection - Volume 3 - Dye-Containing Oligonucleotides. Glen Research. Available at: [Link]

-

Synthesis and characteristics of modified oligodeoxyribonucleotides containing 2'-O-(2,3-dihydroxypropyl)uridine and 2'. PubMed. Available at: [Link]

-